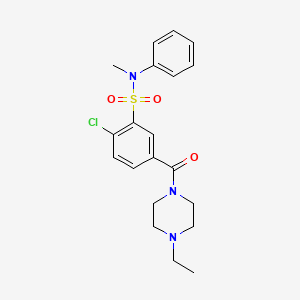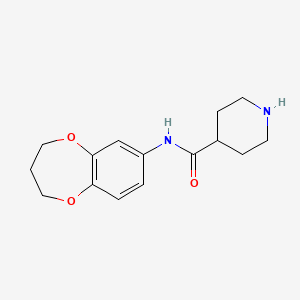
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known as TAK-659, is a small molecule kinase inhibitor that has shown promising results in various preclinical studies. This compound has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Mechanism of Action
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in immune cell signaling and proliferation. By blocking the activity of these kinases, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can prevent the activation and proliferation of immune cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit the activity of several kinases involved in immune cell signaling and proliferation, leading to a reduction in inflammation and tumor growth. In vivo studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can improve survival and reduce tumor growth in mouse models of lymphoma and leukemia.
Advantages and Limitations for Lab Experiments
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule kinase inhibitor that is easily synthesized and purified, making it readily available for use in preclinical studies. However, one limitation of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is its specificity for certain kinases, which may limit its effectiveness in some disease models.
Future Directions
There are several future directions for the study of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide may have potential as a combination therapy with other kinase inhibitors or immunotherapies for the treatment of cancer. Further studies are needed to fully understand the potential of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide in these applications.
Synthesis Methods
The synthesis of 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-ethylpiperazine-1-carboxylic acid, followed by reduction and acylation to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final compound.
Scientific Research Applications
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling and proliferation. In vivo studies have demonstrated that 2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia.
properties
IUPAC Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-23-11-13-24(14-12-23)20(25)16-9-10-18(21)19(15-16)28(26,27)22(2)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEIYMUNISSHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(4-ethylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)



![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)